molecular formula C36H75NO B14703307 1-Dodecanamine, N,N-didodecyl-, N-oxide CAS No. 20587-64-8

1-Dodecanamine, N,N-didodecyl-, N-oxide

Cat. No.: B14703307
CAS No.: 20587-64-8
M. Wt: 538.0 g/mol
InChI Key: FZWOVYKSFQAUGD-UHFFFAOYSA-N
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Description

1-Dodecanamine, N,N-didodecyl-, N-oxide is a chemical compound with the molecular formula C36H75NO. It is also known by other names such as trilaurylamine oxide and tridodecylamine oxide. This compound is part of the amine oxide family, which is known for its surfactant properties. Amine oxides are widely used in various industries due to their ability to stabilize emulsions and enhance the cleaning power of detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanamine, N,N-didodecyl-, N-oxide typically involves the oxidation of the corresponding tertiary amine. The reaction can be carried out using hydrogen peroxide as the oxidizing agent under controlled conditions. The general reaction is as follows:

[ \text{R}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{N}+\text{O}- + \text{H}_2\text{O} ]

In this case, the tertiary amine is 1-Dodecanamine, N,N-didodecyl-. The reaction is usually conducted in an aqueous medium at a temperature range of 40-60°C to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the tertiary amine and hydrogen peroxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanamine, N,N-didodecyl-, N-oxide undergoes several types of chemical reactions, including:

    Oxidation: As an amine oxide, it can be further oxidized to form N-oxides of higher oxidation states.

    Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the N-oxide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles such as halides, thiols, and amines can be used under mild conditions.

Major Products Formed

    Oxidation: Higher oxidation state N-oxides.

    Reduction: Corresponding tertiary amine.

    Substitution: Substituted amine oxides depending on the nucleophile used.

Scientific Research Applications

1-Dodecanamine, N,N-didodecyl-, N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell lysis buffers for protein extraction and purification.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its excellent emulsifying and foaming properties.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, N-oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in applications such as detergents and emulsifiers. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and enhancing the solubilization of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanamine, N,N-dimethyl-: Another amine oxide with similar surfactant properties but different molecular structure.

    1-Decanamine, N,N-dimethyl-: A shorter-chain analogue with similar chemical behavior but different physical properties.

    1-Dodecanamine: The parent amine without the N-oxide group, exhibiting different reactivity and applications.

Uniqueness

1-Dodecanamine, N,N-didodecyl-, N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and foaming capabilities.

Properties

CAS No.

20587-64-8

Molecular Formula

C36H75NO

Molecular Weight

538.0 g/mol

IUPAC Name

N,N-didodecyldodecan-1-amine oxide

InChI

InChI=1S/C36H75NO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3

InChI Key

FZWOVYKSFQAUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)[O-]

Origin of Product

United States

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